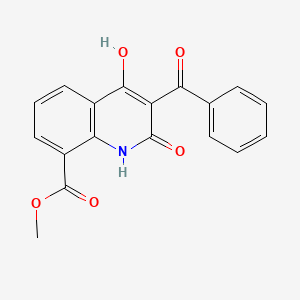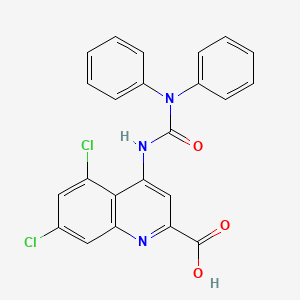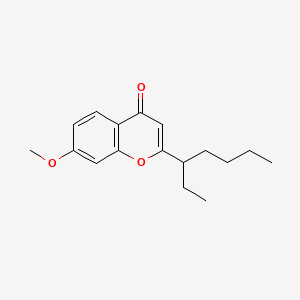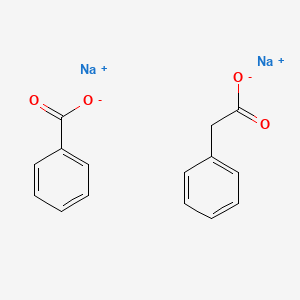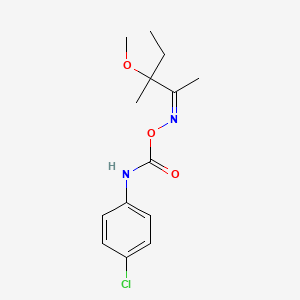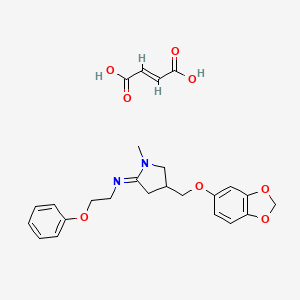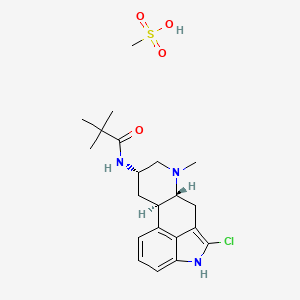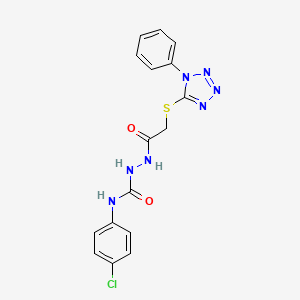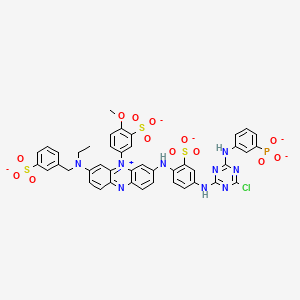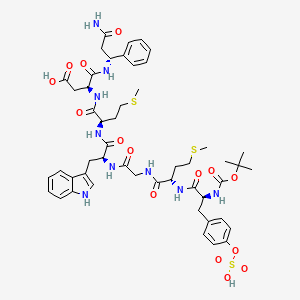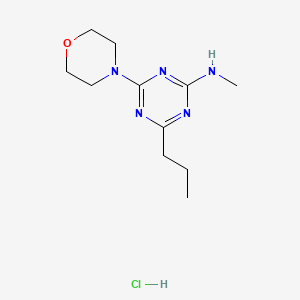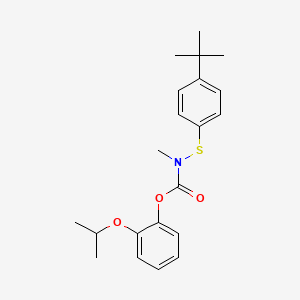
(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a complex structure that includes a phenyl ring substituted with a propan-2-yloxy group, a tert-butylphenyl group, and a sulfanyl-N-methylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-propan-2-yloxyphenol with 4-tert-butylphenylthiol in the presence of a suitable base, such as sodium hydride, to form the corresponding sulfide. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
科学研究应用
Chemistry
In chemistry, (2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-(tert-Butyl)phenol: Shares the tert-butylphenyl group but lacks the sulfanyl-N-methylcarbamate moiety.
2,4-Ditert-butylphenol: Contains two tert-butyl groups on the phenyl ring but does not have the propan-2-yloxy or sulfanyl-N-methylcarbamate groups.
Uniqueness
(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
属性
CAS 编号 |
50539-88-3 |
|---|---|
分子式 |
C21H27NO3S |
分子量 |
373.5 g/mol |
IUPAC 名称 |
(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H27NO3S/c1-15(2)24-18-9-7-8-10-19(18)25-20(23)22(6)26-17-13-11-16(12-14-17)21(3,4)5/h7-15H,1-6H3 |
InChI 键 |
BXFRCWBNHXCXBR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC=C1OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


